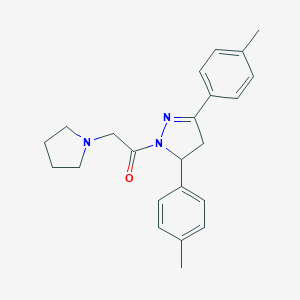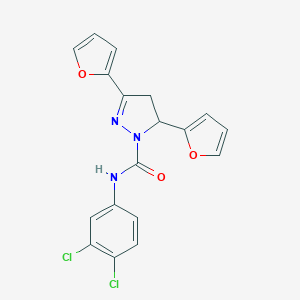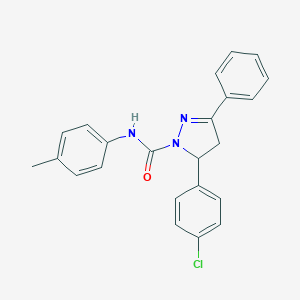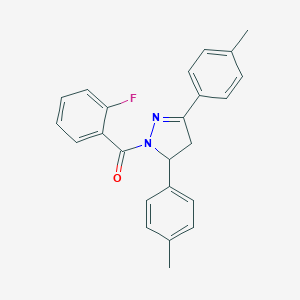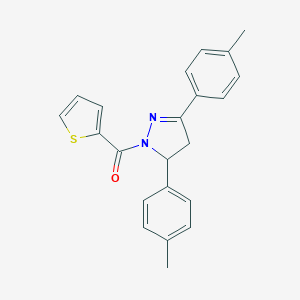![molecular formula C17H18N6O B292242 (4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)
(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine, commonly known as EPPHP, is a pyrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPHP has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of EPPHP is not fully understood, but it is believed to involve the inhibition of various molecular targets involved in disease progression. EPPHP has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects
EPPHP has been shown to have several biochemical and physiological effects. Studies have demonstrated that EPPHP can modulate the levels of various biomarkers associated with inflammation, cancer, and microbial infections. Additionally, EPPHP has been found to have minimal toxicity in vitro and in vivo, making it a safe compound for further development.
実験室実験の利点と制限
One of the major advantages of EPPHP is its versatility in the laboratory setting. EPPHP can be easily synthesized using relatively simple procedures, and its biological activity can be evaluated using various assays. However, one of the limitations of EPPHP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
The potential therapeutic applications of EPPHP are vast, and several future directions can be explored. One direction is the development of EPPHP-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of EPPHP's anti-cancer properties for the development of new cancer therapies. Additionally, EPPHP can be further modified to improve its solubility and bioavailability for better in vivo efficacy.
Conclusion
In conclusion, EPPHP is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of different diseases.
合成法
EPPHP can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate, followed by the condensation of the resulting hydrazine derivative with 1-phenyl-3-methyl-5-pyrazolone. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
EPPHP has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, EPPHP has shown promising results in the treatment of cancer by inducing apoptosis and inhibiting cell proliferation. It has also demonstrated anti-microbial activity against several bacterial and fungal strains.
特性
分子式 |
C17H18N6O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H18N6O/c1-2-24-14-10-8-12(9-11-14)20-21-15-16(18)22-23(17(15)19)13-6-4-3-5-7-13/h3-11,19-20H,2H2,1H3,(H2,18,22)/b19-17?,21-15- |
InChIキー |
ZJJZWZFLKDNFNY-XCYTVCLYSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N/N=C\2/C(=NN(C2=N)C3=CC=CC=C3)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN(C2=N)C3=CC=CC=C3)N |
正規SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN(C2=N)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



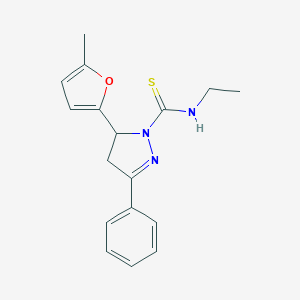
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
